Technical Guide: Physicochemical Profile of Methyl 3-acetamido-2-methylbenzoate and Related Compounds
Technical Guide: Physicochemical Profile of Methyl 3-acetamido-2-methylbenzoate and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document addresses the physical properties of Methyl 3-acetamido-2-methylbenzoate. An extensive search of available scientific literature and chemical databases indicates a notable scarcity of experimentally determined physical and chemical data for this specific compound. To provide a valuable resource for researchers in the field, this guide presents a compilation of known physical properties for structurally similar and related compounds, including the parent carboxylic acid and amino-substituted analogues. This comparative data can serve as a foundational reference for preliminary research and experimental design. Additionally, a representative experimental protocol for the synthesis of a related acetamido benzoate derivative is detailed to illustrate a common methodological approach.
Introduction
Methyl 3-acetamido-2-methylbenzoate is a small organic molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its physical properties is crucial for applications in synthesis, formulation, and pharmacological studies. However, a comprehensive search reveals a lack of published data for this specific ester. This guide aims to bridge this information gap by providing a consolidated overview of the physical characteristics of closely related chemical entities.
Physical Properties of Related Compounds
Due to the limited availability of data for Methyl 3-acetamido-2-methylbenzoate, the following tables summarize the known physical properties of its parent acid, 3-Acetamido-2-methylbenzoic acid , and other relevant analogues. This information can be used to estimate the properties of the target compound.
Table 1: Physical Properties of 3-Acetamido-2-methylbenzoic acid
| Property | Value | Reference |
| CAS Number | 103204-68-8 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.19 g/mol | [1] |
Table 2: Physical Properties of Structurally Related Methyl Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Methyl 3-methylbenzoate | 99-36-5 | C₉H₁₀O₂ | 150.17 | 221 @ 760 mmHg[][3] | - | Insoluble in water.[][4] |
| Methyl 3-amino-2-methylbenzoate | 18583-89-6 | C₉H₁₁NO₂ | 165.19 | Not available | Not available | Not available |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | 198-199[5] | -12[5] | Slightly soluble in water.[5] |
| 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | 151.16 | Not available | Not available | Not available |
Note: The data presented above is for related compounds and should be used for estimation purposes only. Experimental determination of the physical properties of Methyl 3-acetamido-2-methylbenzoate is recommended for any precise application.
Experimental Protocols
While a specific protocol for the synthesis of Methyl 3-acetamido-2-methylbenzoate was not found, the following is a detailed methodology for the synthesis of a structurally related compound, Methyl 4-acetamido-2-hydroxybenzoate . This procedure illustrates a common acetylation and esterification process that could likely be adapted for the synthesis of the target compound.
Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This synthesis is a two-step process starting from Methyl 4-amino-2-hydroxybenzoate.
Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate
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Reaction Setup: A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared. To this, a stirred solution of water (250 mL) and sodium bicarbonate (34.9 g) is added.
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Cooling: The mixture is cooled to 0°C.
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Addition of Acetylating Agent: Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
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Work-up: The organic and aqueous layers are separated. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
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Isolation: The solvent is removed under reduced pressure to yield the product, methyl 4-acetylamino-2-hydroxy benzoate.
Characterization of the Intermediate: The structure of the resulting methyl 4-acetylamino-2-hydroxy benzoate can be confirmed by analytical techniques such as NMR and mass spectrometry.
Logical Workflow Visualization
As no signaling pathways involving Methyl 3-acetamido-2-methylbenzoate have been described in the available literature, the following diagram illustrates the logical workflow for a potential synthesis of the target compound based on common organic chemistry reactions.
Caption: Synthetic pathway for Methyl 3-acetamido-2-methylbenzoate.
Conclusion
This technical guide provides a summary of the available physical property data for compounds structurally related to Methyl 3-acetamido-2-methylbenzoate. The conspicuous absence of specific experimental data for the target compound highlights an opportunity for further research to characterize this molecule. The provided synthetic protocol for a related compound and the logical workflow diagram offer a starting point for researchers interested in the synthesis and study of Methyl 3-acetamido-2-methylbenzoate. It is recommended that any future work on this compound includes a thorough experimental determination of its physicochemical properties to facilitate its application in drug development and other scientific endeavors.
